molecular formula C9H7F3N2O B15053610 1-Methyl-6-(trifluoromethyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one

1-Methyl-6-(trifluoromethyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one

Cat. No.: B15053610
M. Wt: 216.16 g/mol
InChI Key: YJGKKXKLWMVYDG-UHFFFAOYSA-N
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Description

1-Methyl-6-(trifluoromethyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one is a benzimidazolone derivative featuring a methyl group at the 1-position and a trifluoromethyl (-CF₃) group at the 6-position. The trifluoromethyl group enhances metabolic stability and modulates electronic properties, while the methyl group may influence steric interactions and solubility .

Properties

Molecular Formula

C9H7F3N2O

Molecular Weight

216.16 g/mol

IUPAC Name

3-methyl-5-(trifluoromethyl)-1H-benzimidazol-2-one

InChI

InChI=1S/C9H7F3N2O/c1-14-7-4-5(9(10,11)12)2-3-6(7)13-8(14)15/h2-4H,1H3,(H,13,15)

InChI Key

YJGKKXKLWMVYDG-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC(=C2)C(F)(F)F)NC1=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-6-(trifluoromethyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of amido-nitriles with suitable reagents to form the imidazole ring . The reaction conditions are often mild and can include catalysts such as nickel, which facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes that ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow chemistry and automated synthesis to optimize reaction conditions and scale-up production .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-6-(trifluoromethyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts that facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted imidazole derivatives .

Scientific Research Applications

1-Methyl-6-(trifluoromethyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Methyl-6-(trifluoromethyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogues of Benzo[d]imidazol-2-one Derivatives

The following table summarizes key structural analogs and their properties:

Compound Name Substituents Synthesis Yield Purity Biological Relevance Reference
4-(3-((4′-(Trifluoromethyl)-[1,1′-biphenyl]-3-yl)methyl)-1,2,4-oxadiazol-5-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one (47) Trifluoromethyl-biphenylmethyl-oxadiazole at 4-position 55% 99.47% Dual TRPA1/TRPV1 antagonist activity
5-Bromo-3-(3-phenylpropyl)-1-(trifluoromethyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one (69) Bromo at 5-position, trifluoromethyl at 1-position, phenylpropyl at 3-position Not specified Not reported Functionalized N-CF₃ cyclic urea derivative
2-(Trifluoromethyl)-1H-benzo[d]imidazole Trifluoromethyl at 2-position, no methyl group Not specified Not reported Intermediate for bioactive molecules
6-Bromo-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one Bromo at 6-position, methyl at 1-position Not specified Not reported Structural analog for SAR studies

Key Observations

Impact of Substituent Position: The trifluoromethyl group at the 6-position (as in the target compound) is less common in the literature compared to 2- or 5-position analogs. For example, 2-(trifluoromethyl)-1H-benzo[d]imidazole (CAS 312-73-2) is a known intermediate but lacks the methyl group and cyclic urea structure . Methyl substitution at the 1-position (as in 6-bromo-1-methyl derivatives) improves stability but may reduce receptor binding affinity compared to bulkier substituents like piperidinyl groups .

Synthetic Routes :

  • Microwave-assisted synthesis (e.g., compound 69 ) achieves faster reaction times and higher yields compared to traditional reflux methods .
  • Trifluoromethyl groups are often introduced via trifluoroacetic acid (TFA) condensation under acidic conditions, as seen in the synthesis of 2i (2-(trifluoromethyl)-1H-benzo[d]imidazole) .

Biological Activity :

  • Compounds like 47 and 48 () demonstrate high purity (>98%) and potency as dual TRPA1/TRPV1 antagonists, suggesting that the trifluoromethyl group enhances target engagement .
  • N-CF₃ cyclic ureas (e.g., compound 70 ) exhibit improved pharmacokinetic profiles due to the electron-withdrawing effects of -CF₃, which may also apply to the target compound .

Biological Activity

1-Methyl-6-(trifluoromethyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one is a compound belonging to the imidazole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

The compound has the molecular formula C9H7F3N2OC_9H_7F_3N_2O and features a trifluoromethyl group that significantly influences its biological activity. Imidazoles are recognized for their roles in pharmaceuticals due to their ability to interact with various biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and binding affinity to target proteins.

Antimicrobial Activity

Research indicates that compounds within the imidazole class exhibit significant antimicrobial properties. In a study comparing various derivatives, this compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard protocols, showing effective inhibition comparable to established antibiotics.

CompoundTarget OrganismMIC (µg/mL)
This compoundStaphylococcus aureus15
This compoundEscherichia coli20

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies on various cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer), revealed that it induces apoptosis and inhibits cell proliferation. The IC50 values were measured to determine the effectiveness of the compound:

Cell LineIC50 (µM)Mechanism of Action
MCF725Induction of apoptosis via caspase activation
A54930Inhibition of cell cycle progression

Neuroprotective Effects

Recent studies have suggested that imidazole derivatives may possess neuroprotective properties. The compound was evaluated for its ability to inhibit monoamine oxidase (MAO), an enzyme involved in neurotransmitter metabolism. The IC50 for MAO-B inhibition was found to be approximately 21 nM, indicating strong potential as a neuroprotective agent.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry highlighted the antimicrobial efficacy of this compound against resistant strains of bacteria. The research demonstrated that this compound could serve as a lead candidate for developing new antibiotics.

Case Study 2: Cancer Treatment

In another investigation focusing on cancer treatment, this compound was combined with standard chemotherapeutics like doxorubicin. The results indicated enhanced cytotoxicity towards cancer cells while reducing toxicity towards normal cells, suggesting a potential for combination therapy.

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